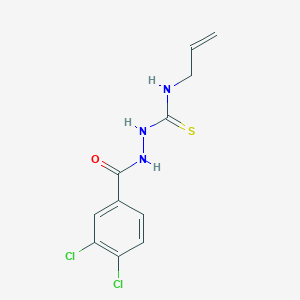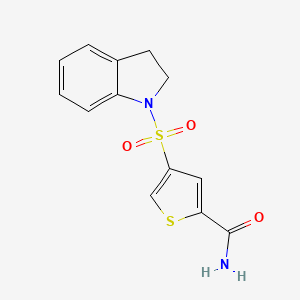
4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as ITT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In antimicrobial and antifungal activity, it is thought that 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer activity, 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol inhibits the activity of tyrosinase, an enzyme involved in melanin production, and carbonic anhydrase, an enzyme involved in the regulation of pH. In vivo studies have shown that 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has antihypertensive and hypoglycemic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain experiments. Additionally, the cost of 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new materials using 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a building block. Another area of interest is the investigation of its potential as an anticancer agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method yields high purity and good yields, and it has been found to exhibit antimicrobial, antifungal, and anticancer activities. 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, but its limited solubility and cost can be limiting factors. Future research directions include the development of new materials, investigation of its potential as an anticancer agent, and exploration of its applications in other fields.
Applications De Recherche Scientifique
4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit antimicrobial, antifungal, and anticancer activities. In biochemistry, 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of certain enzymes, such as tyrosinase and carbonic anhydrase. In materials science, 4-(4-isopropylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-(2-phenylethyl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(2)16-9-11-17(12-10-16)22-18(20-21-19(22)23)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVONXVOHTUKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4818670.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4818691.png)
![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4818725.png)
![N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4818737.png)
![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818750.png)
![4-[(4-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4818756.png)

![4-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4818767.png)